molecular formula C5H7FO3 B13047147 trans-4-Fluorotetrahydrofuran-3-carboxylicacid

trans-4-Fluorotetrahydrofuran-3-carboxylicacid

Cat. No.: B13047147
M. Wt: 134.11 g/mol
InChI Key: SGMXGNVDKCRUNA-IMJSIDKUSA-N
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Description

trans-4-Fluorotetrahydrofuran-3-carboxylic acid: is an organic compound with a unique structure that includes a fluorine atom and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Fluorotetrahydrofuran-3-carboxylic acid typically involves the fluorination of tetrahydrofuran derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom into the tetrahydrofuran ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-Fluorotetrahydrofuran-3-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other reduced forms.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Alcohols or other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: trans-4-Fluorotetrahydrofuran-3-carboxylic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: In the industrial sector, trans-4-Fluorotetrahydrofuran-3-carboxylic acid is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which trans-4-Fluorotetrahydrofuran-3-carboxylic acid exerts its effects depends on its interactions with molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors, potentially altering biological pathways and cellular functions.

Comparison with Similar Compounds

    trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid: This compound also contains a fluorine atom and a carboxylic acid group, but with a different ring structure.

    Furan-3-carboxylic acid: A related compound with a furan ring instead of a tetrahydrofuran ring.

Uniqueness: trans-4-Fluorotetrahydrofuran-3-carboxylic acid is unique due to the presence of both a fluorine atom and a tetrahydrofuran ring, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C5H7FO3

Molecular Weight

134.11 g/mol

IUPAC Name

(3R,4R)-4-fluorooxolane-3-carboxylic acid

InChI

InChI=1S/C5H7FO3/c6-4-2-9-1-3(4)5(7)8/h3-4H,1-2H2,(H,7,8)/t3-,4-/m0/s1

InChI Key

SGMXGNVDKCRUNA-IMJSIDKUSA-N

Isomeric SMILES

C1[C@@H]([C@H](CO1)F)C(=O)O

Canonical SMILES

C1C(C(CO1)F)C(=O)O

Origin of Product

United States

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